N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core with a ketone at position 2. The structure includes a 7-(4-methylphenyl) substituent on the thienopyrimidine ring and an acetamide group linked to a 3-chloro-4-methoxyphenyl moiety. These features confer unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial activity, as inferred from structural analogs .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-3-5-14(6-4-13)16-11-30-21-20(16)24-12-26(22(21)28)10-19(27)25-15-7-8-18(29-2)17(23)9-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFRBFLFWAEWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H20ClN3O3S
- CAS Number : [specific CAS number if available]
- SMILES : CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Cl
The compound exhibits biological activity primarily by inhibiting key pathways involved in cancer cell proliferation and survival. Notable mechanisms include:
- VEGFR-2 Inhibition : The compound has shown significant inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors.
- AKT Pathway Modulation : It also targets the AKT signaling pathway, leading to reduced cell survival and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism | Effect Observed |
|---|---|---|---|
| HepG2 | 3.105 | VEGFR-2 Inhibition | Induction of apoptosis via caspase activation |
| PC-3 | 3.023 | AKT Pathway Inhibition | Cell cycle arrest at S phase |
| MCF-7 | 4.60 | Dual inhibition of VEGFR-2 and AKT | Decreased proliferation |
Study 1: In Vitro Antiproliferative Assay
In a study published by MDPI, the compound was tested against HepG2 and PC-3 cells using an MTT assay. The results indicated that it effectively inhibited cell growth with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that treatment with this compound led to a notable accumulation of cells in the S phase, indicating cell cycle arrest, alongside increased levels of active caspase-3, suggesting apoptosis induction .
Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of the compound to VEGFR-2 and AKT. These studies confirmed that the compound binds effectively within the active sites of these proteins, supporting its role as a potent inhibitor .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment. Its dual inhibition mechanism targeting both VEGFR-2 and AKT pathways makes it a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thienopyrimidinone Positional Isomers:
- Target Compound: 4-oxothieno[3,2-d]pyrimidine core with substituents at positions 3 (acetamide) and 7 (4-methylphenyl).
- : 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide replaces the methylphenyl group with fluorophenyl and uses a 3-methoxybenzyl acetamide. Fluorine’s electronegativity increases polarity compared to the methyl group in the target compound .
Substituent Effects on Pharmacokinetics
- Chlorine vs.
- Methoxy vs. Methyl : The 4-methoxy group in the target compound introduces stronger electron-donating effects than the 4-methyl group in , influencing electronic distribution and receptor binding .
Amide Linkage and Crystallographic Insights
- The acetamide group in the target compound exhibits resonance stabilization, with typical C=O (1.73 Å) and C–N (1.34 Å) bond lengths, as observed in related amides (). This resonance supports conformational rigidity, critical for target binding .
- In contrast, sulfanyl-linked analogs () replace the acetamide oxygen with sulfur, reducing hydrogen-bonding capacity but increasing steric flexibility .
Key Research Findings and Implications
- Bioactivity Trends : Fluorophenyl-substituted analogs () show enhanced solubility but reduced metabolic stability compared to methylphenyl derivatives. The target compound’s chloro-methoxyphenyl group balances lipophilicity and stability .
- Structural Optimization : Position 3 modifications (e.g., acetamide vs. sulfanyl) significantly impact potency. The direct acetamide linkage in the target compound may favor kinase inhibition by mimicking ATP’s adenine moiety .
Q & A
Q. Critical Conditions :
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Core formation | DMF | p-TsOH | 110–120°C | 60–75% |
| Acetamide coupling | DCM | HATU/DIPEA | RT | 70–85% |
| Suzuki coupling | Dioxane | Pd(PPh₃)₄ | 80°C | 50–65% |
Key purity controls include HPLC (>95% purity) and recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic techniques confirm structural integrity, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- Thieno[3,2-d]pyrimidine protons appear as singlets at δ 7.8–8.6 ppm .
- Acetamide NH resonates at δ 10.0–10.2 ppm (broad, DMSO-d₆) .
- IR Spectroscopy :
- C=O stretches at 1680–1720 cm⁻¹ (pyrimidinone and acetamide) .
- LC-MS :
Data Interpretation : Cross-verify splitting patterns (e.g., aromatic protons) against computational predictions (DFT) to resolve ambiguities .
Advanced: How do structural modifications on the thieno[3,2-d]pyrimidine core affect bioactivity, and what SAR approaches are used?
Q. Methodological Answer :
-
Substituent Screening :
Position Modification Biological Impact (vs. Parent Compound) 7-aryl 4-Fluorophenyl ↑ Kinase inhibition (IC₅₀: 12 nM → 8 nM) 3-chloro Bromo substitution ↓ Solubility, ↑ cytotoxicity Acetamide N-Methylation Reduced plasma stability -
Methodologies :
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer :
Common discrepancies arise from:
-
Assay Variability :
Study Cell Line IC₅₀ (μM) Notes A MCF-7 0.45 Serum-free media B MCF-7 1.2 10% FBS media -
Purity Considerations : Impurities >5% (e.g., unreacted intermediates) may artificially enhance/block activity .
-
Resolution Strategy :
- Standardize assays using reference inhibitors (e.g., imatinib for kinase studies).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Basic: What are the primary biological targets investigated for this compound?
Q. Methodological Answer :
- Kinase Inhibition : EGFR, VEGFR-2 (IC₅₀: 15–50 nM) .
- Anti-inflammatory : COX-2 inhibition (70% at 10 μM) .
- Anticancer : Apoptosis induction via Bcl-2/Bax modulation .
Q. Screening Protocols :
- In Vitro : MTT assay (48h exposure, 10% FBS) .
- In Vivo : Xenograft models (e.g., HCT-116, 25 mg/kg/day) .
Advanced: How to optimize pharmacokinetics using computational methods?
Q. Methodological Answer :
-
ADMET Prediction :
Property Prediction (Software) Experimental Validation LogP 3.2 (Molinspiration) 3.1 (HPLC) t₁/₂ 2.8h (ADMET Predictor) 3.1h (rat plasma) -
Optimization Strategies :
- Introduce polar groups (e.g., -OH) at the 4-methylphenyl position to enhance solubility .
- Use prodrug approaches (e.g., phosphate esters) for improved bioavailability .
Basic: What protocols ensure purity assessment in complex matrices?
Q. Methodological Answer :
Q. Degradation Studies :
| Condition | Degradation Products |
|---|---|
| Acidic (pH 2) | Hydrolysis of acetamide to carboxylic acid |
| UV Exposure | Thieno-pyrimidine ring oxidation |
Advanced: What challenges exist in crystallizing this compound for XRD?
Q. Methodological Answer :
-
Solvent Screening : Ethanol/water (1:1) yields monoclinic crystals (space group P2₁/c) .
-
Lattice Parameters :
Parameter Value a (Å) 18.220 β (°) 108.76 Z 8 -
Challenges :
- Polymorphism due to flexible acetamide side chain.
- Resolution of disordered solvent molecules (DMSO common) .
Advanced: How do chloro and methoxy substituents influence reactivity?
Q. Methodological Answer :
- Electronic Effects :
- Chloro (σₚ = 0.23) enhances electrophilicity at the pyrimidinone carbonyl.
- Methoxy (+M effect) stabilizes aromatic π-system, reducing oxidation .
Q. Reactivity Data :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nucleophilic substitution (Cl → OH) | NaOH/EtOH, 80°C | Hydroxy analog | 45% |
| Oxidation (S→O) | mCPBA, DCM | Sulfoxide derivative | 62% |
Basic: What stability profiles are documented under storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
